molecular formula C18H18O4 B386255 2-[(1-Phenylbutoxy)carbonyl]benzoic acid

2-[(1-Phenylbutoxy)carbonyl]benzoic acid

Cat. No.: B386255
M. Wt: 298.3g/mol
InChI Key: SIJGMVCTZYQPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic nomenclature of 2-[(1-phenylbutoxy)carbonyl]benzoic acid follows IUPAC conventions, designating the compound as a benzoic acid derivative where the ortho position contains an ester functional group linked to a 1-phenylbutoxy substituent. The molecular formula C₁₈H₁₈O₄ indicates the presence of eighteen carbon atoms, eighteen hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 298.33 g/mol. The structural complexity arises from the integration of multiple functional groups, including the carboxylic acid terminus, the ester carbonyl linkage, and two distinct aromatic ring systems.

The SMILES notation CCCC(c1ccccc1)OC(=O)c1ccccc1C(=O)O provides a linear representation of the molecular connectivity, illustrating the butyl chain attachment to the phenyl ring through an oxygen atom, which subsequently connects to the carbonyl carbon of the benzoic acid framework. This structural arrangement creates a molecule with significant conformational flexibility, particularly around the ester linkage and the butyl chain extension. The presence of both electron-withdrawing carbonyl groups and electron-donating alkoxy substituents establishes an interesting electronic environment that influences the compound's reactivity and intermolecular binding characteristics.

The geometric parameters of related benzoic acid derivatives provide insight into the expected structural features of this compound. Comparative analysis with 2-(2-phenylethyl)benzoic acid reveals typical aromatic ring geometries with C-C bond lengths ranging from 1.380 to 1.400 Å and C-O carboxyl distances of approximately 1.240 Å for the carbonyl oxygen and 1.310 Å for the hydroxyl oxygen. The ester linkage in the target compound likely exhibits similar geometric characteristics, with C=O bond lengths near 1.210 Å and C-O ester distances around 1.350 Å, consistent with standard ester functional group parameters.

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3g/mol

IUPAC Name

2-(1-phenylbutoxycarbonyl)benzoic acid

InChI

InChI=1S/C18H18O4/c1-2-8-16(13-9-4-3-5-10-13)22-18(21)15-12-7-6-11-14(15)17(19)20/h3-7,9-12,16H,2,8H2,1H3,(H,19,20)

InChI Key

SIJGMVCTZYQPFP-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CCCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Cytotoxicity : The 2-ethylhexyl derivative (IC₅₀ = 130 μM) exhibits lower cytotoxicity compared to capsaicin (IC₅₀ = 91 μM), suggesting bulkier substituents may reduce cellular interaction efficiency.
  • Natural vs. Synthetic Origins : The 2-ethylhexyl analog is found in algal and fungal extracts, highlighting natural biosynthetic pathways, whereas phenyl-substituted analogs (e.g., 1-phenylethoxy) are typically synthetic.

Physicochemical Properties

  • Lipophilicity: Longer alkyl chains (e.g., phenylbutoxy vs.
  • Solubility : Piperazinyl derivatives () demonstrate improved solubility in polar solvents due to amine functionality, unlike purely aliphatic/aromatic analogs.

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